Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate
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Overview
Description
Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate typically involves multiple steps. One common method starts with the preparation of the quinoline core, followed by the introduction of the ethoxy group at the 6-position and the carboxylate ester at the 2-position. The final step involves the coupling of the 3-chloro-4-methylphenylamine to the quinoline core under specific reaction conditions, such as the use of a suitable catalyst and solvent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and efficient purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups attached to the quinoline core.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce different quinoline derivatives with altered functional groups.
Scientific Research Applications
Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-(Methylthio)phenyl N-(3-chloro-4-methylphenyl)carbamate
Uniqueness
Methyl 4-[(3-chloro-4-methylphenyl)amino]-6-ethoxyquinoline-2-carboxylate is unique due to its specific substitution pattern on the quinoline core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
methyl 4-(3-chloro-4-methylanilino)-6-ethoxyquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3/c1-4-26-14-7-8-17-15(10-14)18(11-19(23-17)20(24)25-3)22-13-6-5-12(2)16(21)9-13/h5-11H,4H2,1-3H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZXIEXFSAWEUJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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